Palmitoylserotonin

Übersicht

Beschreibung

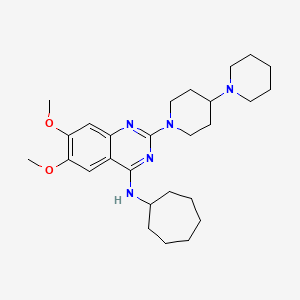

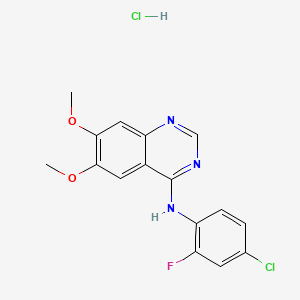

Palmitoyl Serotonin is a hybrid molecule that combines the properties of palmitic acid and serotonin. It is known for its potential therapeutic effects, particularly in the modulation of serotonergic signaling. This compound is of interest due to its ability to influence various physiological processes, including mood regulation, sleep, and cognitive functions.

Wissenschaftliche Forschungsanwendungen

Palmitoyl Serotonin has several applications in scientific research:

Chemistry: Used as a model compound to study lipid modifications and their effects on neurotransmitter function.

Biology: Investigated for its role in modulating serotonergic signaling pathways.

Medicine: Potential therapeutic applications in treating mood disorders, sleep disturbances, and cognitive impairments.

Industry: May be used in the development of new pharmaceuticals targeting the serotonergic system.

Wirkmechanismus

Palmitoyl Serotonin exerts its effects primarily through the modulation of serotonin receptors and transporters. The palmitoyl group enhances the lipophilicity of the molecule, facilitating its interaction with cell membranes and receptors. This modification can influence the trafficking, localization, and function of serotonin transporters, ultimately affecting serotonin levels in the synaptic cleft .

Similar Compounds:

Palmitoylethanolamide: Another lipid-modified compound with anti-inflammatory and analgesic properties.

Arachidonoyl Serotonin: A hybrid molecule similar to Palmitoyl Serotonin but with arachidonic acid instead of palmitic acid.

Uniqueness: Palmitoyl Serotonin is unique due to its specific combination of palmitic acid and serotonin, which provides distinct pharmacological properties. Its ability to modulate serotonergic signaling through lipid modification sets it apart from other compounds in its class .

Biochemische Analyse

Biochemical Properties

Palmitoyl Serotonin is involved in a variety of biochemical reactions. This process is catalyzed by palmitoyltransferases (PATs) and serine hydrolases, including acyl protein thioesterases (APTs), which add and remove palmitate respectively . Palmitoylation significantly increases the hydrophobicity of proteins, leading to changes in their conformation, stability, intracellular transport, localization, and binding affinity to cofactors .

Cellular Effects

The effects of Palmitoyl Serotonin on various types of cells and cellular processes are profound. Palmitoylation, the process it undergoes, plays significant roles in the structural and functional regulation of long-term potentiation (LTP) and long-term depression (LTD), which are important cellular mechanisms underlying learning and memory processes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Palmitoyl Serotonin exerts its effects at the molecular level through several mechanisms. The palmitoylation process it undergoes is a dynamic post-translational modification that regulates protein kinetics, trafficking, and localization patterns upon physiological or cellular stimuli . It is believed to be employed by the cell to alter the subcellular localization, protein-protein interactions, or binding capacities of a protein .

Metabolic Pathways

Palmitoyl Serotonin is likely involved in various metabolic pathways due to the palmitoylation process it undergoes. Palmitoylation significantly regulates protein function in a variety of biological processes

Transport and Distribution

The transport and distribution of Palmitoyl Serotonin within cells and tissues are likely influenced by the palmitoylation process. Palmitoylation enhances the hydrophobicity of proteins and contributes to their membrane association . It also appears to play a significant role in subcellular trafficking of proteins between membrane compartments .

Subcellular Localization

The subcellular localization of Palmitoyl Serotonin and its effects on activity or function are likely influenced by the palmitoylation process. Palmitoylation, being a reversible lipid modification, has the ability to regulate protein membrane localization and trafficking

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Palmitoyl Serotonin can be synthesized through the reaction of serotonin with palmitoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified using chromatographic techniques.

Industrial Production Methods: While specific industrial production methods for Palmitoyl Serotonin are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters and purification processes would be essential to ensure high yield and purity.

Types of Reactions:

Oxidation: Palmitoyl Serotonin can undergo oxidation reactions, particularly at the indole ring of the serotonin moiety.

Reduction: Reduction reactions may target the carbonyl group in the palmitoyl chain.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group of the serotonin moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.

Major Products Formed:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the palmitoyl chain.

Substitution: Substituted derivatives at the hydroxyl group of serotonin.

Eigenschaften

IUPAC Name |

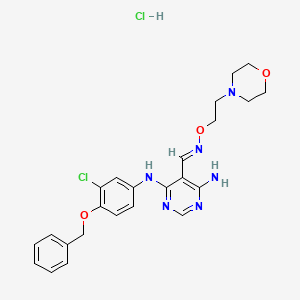

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26(30)27-19-18-22-21-28-25-17-16-23(29)20-24(22)25/h16-17,20-21,28-29H,2-15,18-19H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQOZSXOPVLUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444897 | |

| Record name | Palmitoyl Serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

212707-51-2 | |

| Record name | Palmitoyl Serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Palmitoyl Serotonin interact with cells to exert its neuroprotective effects?

A: Research suggests that Palmitoyl Serotonin, also known as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide, exerts its neuroprotective effects primarily through the Brain-Derived Neurotrophic Factor (BDNF) pathway. [, ] In a study using HT-22 cells, a mouse hippocampal neuronal cell line, pre-treatment with Palmitoyl Serotonin before exposure to glutamate, a neurotoxic substance, led to several beneficial outcomes. [] These included a reduction in apoptotic bodies (indicators of cell death), recovery of mitochondrial potential (essential for cell survival), and increased expression of B-cell lymphoma 2 (Bcl-2), a protein known for its anti-apoptotic activity. [] Furthermore, Palmitoyl Serotonin treatment increased the phosphorylation of Tropomyosin-related kinase receptors (TrkB) and cAMP response element-binding protein (CREB), both key components of the BDNF signaling pathway. [] Importantly, this neuroprotective effect was significantly reduced when an anti-BDNF antibody or a TrkB inhibitor was introduced, highlighting the critical role of BDNF and its receptor in mediating Palmitoyl Serotonin's action. []

Q2: Does Palmitoyl Serotonin influence dopamine signaling in the brain?

A: Yes, metabolomic analysis of Caenorhabditis elegans (roundworm) infected with Cronobacter sakazakii (a bacterium) revealed alterations in dopamine-related metabolites following exposure to Palmitoyl Serotonin. [] Specifically, there was a decrease in methyl dopamine and palmitoyl dopamine, alongside an increase in hydroxyl dopamine. [] These findings suggest that Palmitoyl Serotonin may influence dopamine reuptake and potentially impact dopaminergic neurotransmission, although further research is needed to fully elucidate these mechanisms. []

Q3: What is the significance of Palmitoyl Serotonin's effect on L-DOPA-induced dyskinesia?

A: L-3,4-dihydroxyphenylalanine (L-DOPA) is a common treatment for Parkinson's Disease, but long-term use often leads to abnormal involuntary movements (AIMs) known as dyskinesia. [] Research in a mouse model of Parkinson's Disease demonstrated that Palmitoyl Serotonin administration alongside L-DOPA significantly reduced the severity of dyskinesia. [] This improvement was observed across various types of AIMs, including locomotive, axial, limb, and orofacial movements. [] Furthermore, Palmitoyl Serotonin mitigated the L-DOPA-induced hyperactivation of dopamine D1 receptors in the striatum, a brain region crucial for motor control. [] This suggests that Palmitoyl Serotonin could potentially be developed as a therapeutic strategy to manage L-DOPA-induced dyskinesia in Parkinson's Disease patients. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine](/img/structure/B1663707.png)

![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B1663708.png)

![2-[(1r,3s)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B1663709.png)

![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)